molecular formula C16H31NaO4 B000354 Divalproex sodium CAS No. 76584-70-8

Divalproex sodium

Katalognummer B000354
CAS-Nummer: 76584-70-8
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: MSRILKIQRXUYCT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Divalproex Sodium is an anticonvulsant that works in the brain tissue to stop seizures . It is also used to treat the manic phase of bipolar disorder (manic-depressive illness) and helps prevent migraine headaches . It comes in different pill forms that are for different uses .


Synthesis Analysis

A specific GC method has been developed, optimized, and validated for the determination of seven related substances in Divalproex Sodium drug substance . The related substances were extracted into dichloromethane and monitored by GC with a flame ionization detector .


Molecular Structure Analysis

Divalproex Sodium is chemically known as 2-propylpentanoic acid. The molecular formula of Sodium Valproate Oral Solution (SVS) is C8H16O2 and the molecular weight is 144.211 g/mol . The molecular formula of Divalproex Sodium (DPS) is C16H31NaO4 and the molecular weight is 310.41 .


Physical And Chemical Properties Analysis

Divalproex Sodium is a coordination complex of the sodium valproate and valproic acid (VPA) . It is used in the manufacture of sustained release dosage forms .

Wissenschaftliche Forschungsanwendungen

1. Management of Post-Herpetic Neuralgia

  • Application Summary: Divalproex Sodium has been used successfully in the management of post-herpetic neuralgia, a complication of herpes zoster that causes severe nerve pain .
  • Methods of Application: In a randomized double-blind placebo-controlled trial, patients with post-herpetic neuralgia were treated with 1000 mg/day of Divalproex Sodium for 8 weeks . Pain was quantified using various scales such as the Short Form-McGill panaire (SF-MPQ), visual analogue scale (VAS), present pain intensity score (PPI), and 11 point Likert scale (11 PLS) .
  • Results: After 8 weeks of treatment, there was a significant reduction in pain across all scales. For instance, the SF-MPQ score reduced from 20.47 ± 2.29 to 11.90 ± 6.52 (p < 0.0001), and the VAS score reduced from 70.17 ± 9.21 to 31.27 ± 29.74 (p < 0.0001) . The global impression of change questionnaire showed much or moderate improvement in pain in 58.2% of patients receiving Divalproex vs. 14.8% of those receiving placebo .

2. Sustained-Release Divalproex Sodium Tablets

  • Application Summary: Divalproex Sodium has been used in the formulation of sustained-release tablets, which provide desired therapeutic plasma concentration over 24 hours .
  • Methods of Application: A statistical design (Mixture Design) was employed for the formulation and optimization of a sustained-release hydrophilic Divalproex Sodium matrix tablet . Different excipients were used to improve the drug’s poor flowability .
  • Results: The suitable formulations regarding flowability and tablet tensile strength were selected by the software for subsequent drug release studies . The dissolution tests were carried out in acidic and basic phases which were previously proved to be biomimetic . Selected formulations showed similar dissolution profiles with Depakine® .

3. Treatment of Bipolar Disorder, Migraine, and Schizophrenia

  • Application Summary: Divalproex Sodium is an antiepileptic that also has applications in the treatment of bipolar disorder, migraine, and schizophrenia .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained for this application are not detailed in the source .

4. Treatment of Epilepsy

  • Application Summary: Divalproex Sodium is widely used as an anticonvulsant agent for the effective management of epilepsy . It acts by prolonging sodium channel blockade or inactivation .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained for this application are not detailed in the source .

5. Prophylactic Measure for Migraine

  • Application Summary: Divalproex Sodium is also used as a prophylactic measure in case of migraine . It shows a significant effect on GABA levels in the brain .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained for this application are not detailed in the source .

6. Management of Bipolar Disorders

  • Application Summary: Divalproex Sodium is used in the effective management of bipolar disorders .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained for this application are not detailed in the source .

7. Management of Cluster Headaches

  • Application Summary: Divalproex Sodium has been used in the prophylactic treatment of cluster headaches . These excruciating, unilateral headaches are usually accompanied by conjunctival injections and lacrimation .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained for this application are not detailed in the source .

8. Formulation of Niosomes

  • Application Summary: Divalproex Sodium has been used in the formulation of niosomes .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained for this application are not detailed in the source .

9. Development of Sustained Release Dosage Forms

  • Application Summary: Divalproex Sodium has been used in the development of sustained release dosage forms . This is done to achieve good clinical outcome and reduce the frequency of dosage .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results: The specific results or outcomes obtained for this application are not detailed in the source .

Safety And Hazards

Divalproex Sodium can cause major congenital malformations, particularly neural tube defects (e.g., spina bifida). In addition, it can cause decreased IQ scores and neurodevelopmental disorders following in utero exposure . It can also cause skin irritation, serious eye irritation, and may damage the unborn child .

Eigenschaften

IUPAC Name

sodium;2-propylpentanoate;2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Na/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRILKIQRXUYCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99-66-1 (Parent)
Record name Divalproex sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076584708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70227388
Record name Divalproex sodium [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Divalproex sodium

CAS RN

76584-70-8
Record name Divalproex sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076584708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Divalproex sodium [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 2-propyl-, sodium salt (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Divalproex sodium
Reactant of Route 2
Divalproex sodium
Reactant of Route 3
Reactant of Route 3
Divalproex sodium
Reactant of Route 4
Divalproex sodium
Reactant of Route 5
Divalproex sodium
Reactant of Route 6
Divalproex sodium

Citations

For This Compound
14,100
Citations
DJ Bond, RW Lam, LN Yatham - Journal of affective disorders, 2010 - Elsevier
BACKGROUND: Bipolar disorders (BDs) are defined by mania and hypomania, but depressions occur more frequently, last longer, and lead to significant disability. Divalproex is the …
Number of citations: 144 www.sciencedirect.com
E Hollander, R Dolgoff-Kaspar… - Journal of Clinical …, 2001 - psychiatrist.com
… This supports the use of divalproex sodium in the treatment of … our knowledge about the use of divalproex sodium in older children, … Divalproex sodium is approved by the FDA for manic …
Number of citations: 269 www.psychiatrist.com
SD Silberstein - Headache: The Journal of Head and Face …, 1996 - Wiley Online Library
… Divalproex sodium is an anticonvulsant agent approved for … divalproex sodium/valproate is an effective migraine treatment. Some investigators have suggested that divalproex sodium is …
E Hollander, A Allen, RP Lopez… - Journal of Clinical …, 2001 - psychiatrist.com
… tomatology, we compared divalproex sodium with placebo in … receive placebo (N = 4) or divalproex sodium (N = 12). Change … -I and GAS) following divalproex sodium treatment. A high …
Number of citations: 302 www.psychiatrist.com
RL Findling, NK McNamara, BL Gracious… - Journal of the American …, 2003 - Elsevier
OBJECTIVE: Lithium carbonate (Li) or divalproex sodium (DVPX) may be effective for some juveniles with bipolar disorder. Many youths with bipolar disorder do not respond to DVPX or …
Number of citations: 229 www.sciencedirect.com
J Wilcox - Annals of clinical psychiatry, 1994 - Taylor & Francis
… Divalproex sodium was given to a series of agitated individuals with a variety of psychiatric … We found that divalproex sodium reduced agitation in a variety of psychiatric conditions. It …
Number of citations: 79 www.tandfonline.com
AP Porsteinsson, PN Tariot, R Erb, C Cox… - The American journal of …, 2001 - Elsevier
… effects of valproic acid or divalproex sodium in a total of 174 … , and tolerability of divalproex sodium for agitation in dementia. … was that administration of divalproex sodium would reduce …
Number of citations: 232 www.sciencedirect.com
…, Divalproex Sodium in Migraine Prophylaxis … - …, 1997 - journals.sagepub.com
Objective: To evaluate the efficacy and safety of divalproex sodium (DVPX) when used as … Conclusion: Divalproex sodium is an effective prophylactic treatment in migraine and is …
Number of citations: 357 journals.sagepub.com
MN Pavuluri, DB Henry, JA Carbray… - Bipolar …, 2005 - Wiley Online Library
… Building on efforts to study the effectiveness of mood stabilizers for depressive symptoms, our study examined the effectiveness of divalproex sodium (DVPX) for mixed episodes. …
Number of citations: 89 onlinelibrary.wiley.com
FG Freitag, SD Collins, HA Carlson, J Goldstein… - Neurology, 2002 - AAN Enterprises
… of extended-release divalproex sodium in reducing headache frequency and headache days, the near-equivalent proportions of extended-release divalproex sodium and placebo-…
Number of citations: 365 n.neurology.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.